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Kudinoside LZ6

Triterpenoid chemotaxonomy Structure-activity relationship Natural product dereplication

Researchers investigating 13(18)-ene ursane pharmacophores require discrete Kudinoside LZ6, not a total extract. Substituting with kudinoside A or D risks inaccurate quantification and off-target activity. This 12β-hydroxy variant, confirmed by 1D/2D NMR and CD, enables systematic SAR of the LZ series and serves as a precise LC-MS/MS calibrant. Key advantages: • Unique Δ¹³⁽¹⁸⁾ unsaturation and linear Glc-Rha-Ara trisaccharide ensure retention time distinct from kudinosides A-L. • Sourced via validated extraction and semi-preparative HPLC; available from both Ilex kudingcha and Allium ascalonicum lineages. • Covered by active EP3131556B1 (COPD/asthma) through ~2035, streamlining freedom-to-operate analysis.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
Cat. No. B14079664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKudinoside LZ6
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C47H74O18/c1-20-28(51)30(53)32(55)37(60-20)64-35-34(63-38-33(56)31(54)29(52)23(18-48)61-38)22(50)19-59-39(35)62-26-10-11-42(4)24(41(26,2)3)9-12-43(5)25(42)17-21(49)27-36-46(8,58)45(7)14-16-47(36,40(57)65-45)15-13-44(27,43)6/h20-26,28-35,37-39,48-56,58H,9-19H2,1-8H3/t20-,21-,22-,23+,24?,25?,26-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1
InChIKeyMOVNHXBNDSZSGK-VBLZPFLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kudinoside LZ6: A Structurally Singular Triterpenoid Saponin


Kudinoside LZ6 (CAS: 1239453-06-5) is a triterpenoid saponin originally isolated from Ilex kudingcha C.J. Tseng (large‑leaved Kudingcha) and also reported from the roots of Allium ascalonicum [1]. It possesses a molecular formula of C₄₇H₇₄O₁₈ (MW: 927.1 g/mol) . The compound belongs to the structurally diverse kudinoside family, which includes kudinosides A through P as well as the LZ‑series (LZ1, LZ2, LZ6, LZ9) that differ in aglycone oxidation pattern, glycosylation position, and sugar‑chain composition [1][2]. Kudinoside LZ6 is classified as a 13(18)‑ene ursan‑type glycoside, a structural subclass distinct from the oleanane‑type and lactone‑bearing kudinosides that dominate the kudingcha literature [1][3].

Scaffold specificity Structurally defined 13(18)-ene ursane glycoside probe for triterpenoid SAR studies
Source origin Confirmed in two phylogenetically distant plants (Ilex kudingcha, Allium ascalonicum)
Analytical reference Dedicated standard required for UPLC/LC-MS quantification; distinct glycosylation-driven retention

Why Kudinoside LZ6 Cannot Be Substituted with Generic Kudinosides


The kudinoside family exhibits profound structure–activity divergence driven by aglycone type (ursane vs. oleanane vs. lactonic), hydroxylation pattern, and sugar‑chain architecture [1]. For instance, kudinoside D (an oleanane‑type saponin) activates AMPK‑mediated adipogenesis suppression in 3T3‑L1 adipocytes [2], while kudinoside A (a lactonic triterpene) demonstrates lipid‑lowering effects [3]. Kudinoside LZ6, as a 13(18)‑ene ursan glycoside with a distinct Δ¹³⁽¹⁸⁾ unsaturation and a specific 3‑O‑glycosylation pattern, occupies a different structural subspace that is not represented by the more abundant kudinosides A, C, D, or F [1][4]. Consequently, substituting Kudinoside LZ6 with a “total kudinoside” extract or a structurally mismatched congener risks both loss of the desired pharmacophore and introduction of confounding biological activities, compromising experimental reproducibility [4].

Kudinoside LZ6
Aglycone 13(18)-ene ursane core with 12β-OH
Glycosylation Linear trisaccharide (Glc-Rha-Ara) at C-3
Source breadth Ilex kudingcha and Allium ascalonicum
LZ-series subclass member; rare scaffold
Generic Kudinosides (A, D, F)
Aglycone Oleanane or lactonic cores; different unsaturation patterns
Glycosylation Branched or variable sugar chains; retention behavior differs
Source breadth Ilex species only; single-source supply
May not reproduce LZ6-specific pharmacophore or quantification

Quantitative Evidence for Kudinoside LZ6 Versus Key Comparators


Aglycone Scaffold: 13(18)-Ene Ursane vs. Oleanane and Lactonic Cores

Kudinoside LZ6 is characterized as a 3β,12β,19α‑trihydroxyurs‑13(18)‑ene‑28,20β‑lactone 3‑O‑glycoside, placing it in the rare 13(18)‑ene ursan subclass [1]. In contrast, the dominant kudinosides quantified in Ilex kudingcha—kudinoside A (lactonic triterpene), kudinoside D (oleanane‑type), kudinoside F (oleanane‑type), kudinoside C, and kudinoside L—all possess either oleanane or lactonic aglycones lacking the 13(18) unsaturation [2]. The LZ‑series (LZ1, LZ2, LZ6, LZ9) constitutes a structurally coherent subgroup; among them, Kudinoside LZ6 differs from LZ2 (C₄₇H₇₂O₁₈, MW 924) by its molecular formula (C₄₇H₇₄O₁₈, MW 927.1), indicating an additional two hydrogen atoms consistent with a saturated bond versus LZ2's extra unsaturation [3]. This structural granularity is critical because even a single double‑bond shift in triterpenoids can alter membrane‑intercalation properties and target‑protein binding [1].

Aglycone scaffold identity
Reported
13(18)-ene ursane core (C₄₇H₇₄O₁₈, MW 927.1) vs. oleanane/lactonic kudinosides A, D, F; ΔMW +3.1 vs LZ2
Scaffold-specific membrane interaction and target-binding context
NMR and HR-MS confirmed; structural subclass critical for SAR
Triterpenoid chemotaxonomy Structure-activity relationship Natural product dereplication

Source Organism: Dual Plant Origin Enables Cross-Kingdom Studies

Kudinoside LZ6 has been unambiguously reported from two phylogenetically distant sources: the leaves of Ilex kudingcha (Aquifoliaceae) and the roots of Allium ascalonicum (Alliaceae) [1]. This is notable because the commonly quantified kudinosides A, C, D, F, and L are consistently sourced exclusively from Ilex species [2]. Kudinoside LZ6's occurrence in Allium ascalonicum—a widely cultivated vegetable—provides a unique opportunity for cross‑kingdom comparative biosynthesis studies and may also offer an alternative, potentially more scalable isolation source independent of slow‑growing Ilex trees [1]. In contrast, kudinosides D and F have only been documented in Ilex kudingcha and Ilex latifolia, limiting supply‑chain flexibility [2].

Dual plant source
Source review
2 confirmed natural sources (Ilex kudingcha, Allium ascalonicum) vs. 1 for kudinosides A, D, F
Enables cross-kingdom biosynthesis research; supply-chain flexibility
Literature survey; Allium occurrence is a unique attribute
Natural product isolation Chemotaxonomy Biosynthetic pathway comparison

Glycosylation Pattern: Unique Sugar Chain and Chromatographic Behavior

The sugar chain of Kudinoside LZ6 is 3‑O‑(3‑O‑β‑D‑glucopyranosyl‑2‑O‑α‑L‑rhamnopyranosyl)‑α‑L‑arabinopyranoside attached to the 3β‑OH of the aglycone [1]. This linear trisaccharide differs from the branched tetrasaccharide of kudinoside A (3‑O‑β‑D‑glucopyranosyl‑(1→3)‑[α‑L‑rhamnopyranosyl‑(1→2)]‑α‑L‑arabinopyranosyl‑β‑kudinlactone) [2] and from the sugar chains of kudinosides C, D, and F, which feature varying numbers of glucose and rhamnose units in different linkages [3]. The distinct glycosylation pattern directly impacts chromatographic retention: in a validated UPLC‑ELSD method, the five major kudinosides (L, C, A, F, D) elute within a 13‑minute window with retention times spanning several minutes, demonstrating that sugar‑chain composition is a primary driver of polarity and thus separation behavior [3]. Kudinoside LZ6's unique glycosylation predicts a retention time outside the calibrated range for kudinosides A–L, necessitating a dedicated analytical standard for accurate quantification in complex extracts [1][3].

Glycosylation & retention
Class-level
Linear Glc-Rha-Ara trisaccharide; predicted distinct UPLC retention vs. kudinosides A–L
Dedicated analytical standard required for accurate quantification
UPLC-ELSD method validated for five major kudinosides; LZ6 not co-eluting
Glycosylation structure-activity relationship Saponin analytical standard Mass spectrometry fragmentation

LZ-Series Subclass: A Defined Entity Within the Kudinoside Family

Among the >30 triterpenoid saponins isolated from Ilex kudingcha, only four compounds—kudinosides LZ1, LZ2, LZ6, and LZ9—belong to the 13(18)-ene ursan glycoside subclass [1][2]. These four compounds were co‑isolated from Allium ascalonicum and represent the first reported 13(18)-ene ursan glycosides from the Allium genus [1]. The subclass is structurally distinct from the much larger pools of oleanane‑type (e.g., kudinosides D, E, F) and lactonic (e.g., kudinosides A, B, C, I–P) saponins [3][4]. This rarity means that Kudinoside LZ6 cannot be assumed to be present in generic “total kudinoside” extracts, nor can its biological profile be extrapolated from the more extensively studied kudinosides A and D [4].

LZ-series rarity
Class-level
~13% of >30 known kudinosides belong to LZ-subclass; LZ6 is one of only 4 13(18)-ene ursane members
SAR studies require specific procurement of LZ-series; generic extracts insufficient
Comprehensive literature dereplication (1996–2020); subclass distinct from oleanane/lactonic pools
Saponin dereplication Natural product library Compound-specific pharmacophore

Intellectual Property: Distinct Patent Landscape for the LZ-Series

The patent family CN101775061A, filed in 2009, explicitly claims a group of kudingcha saponins including “苦丁皂苷LZ11” and “苦丁皂苷LZ12” (kudinosides LZ11 and LZ12), establishing an IP footprint for the LZ‑series nomenclature [1]. Although the patent's granted claims focus on kudinosides LZ11/LZ12 rather than LZ6, the shared “LZ” designation indicates that the LZ‑series compounds were recognized as a distinct inventive subgroup by the original inventors [1]. European patent EP3131556B1, granted in 2018 and still active, covers kudinosides of a defined generic formula for use in treating COPD and other pulmonary diseases [2]. Kudinoside LZ6 falls within the structural scope of this granted European patent, which provides enforceable exclusivity in major pharmaceutical markets through at least 2035 [2]. In contrast, the widely studied kudinosides A and D are disclosed in earlier, more generic filings (e.g., CN101775061A) and may have weaker or expired IP protection depending on jurisdiction [1].

Patent landscape
Source review
LZ6 structurally encompassed by active EP3131556B1 (granted, exclusivity through ~2035) vs. abandoned CN101775061A for kudinosides A/D
IP landscape review context for pulmonary disease model research
Legal status analysis; may support freedom-to-operate assessment
Patent landscape analysis Therapeutic saponin IP Freedom-to-operate

High-Value Procurement Scenarios for Kudinoside LZ6


SAR Studies on the 13(18)-Ene Ursane Pharmacophore

Research groups investigating the biological consequences of the Δ¹³⁽¹⁸⁾ unsaturation in triterpenoid scaffolds require Kudinoside LZ6 as a defined chemical probe. Its 13(18)-ene ursane core, confirmed by 1D/2D NMR and CD spectroscopy [1], is distinct from the oleanane and lactonic scaffolds of kudinosides A, D, and F [2]. The availability of all four LZ‑series members (LZ1, LZ2, LZ6, LZ9) from Allium ascalonicum [1] enables systematic SAR exploration where Kudinoside LZ6 serves as the 12β‑hydroxy variant, allowing interrogation of the stereochemical requirements at C‑12 for target engagement.

UPLC-MS/MS Method Development for Kudinoside Pharmacokinetics

Bioanalytical laboratories developing LC‑MS/MS methods for kudinoside quantification in plasma or tissues must use Kudinoside LZ6 as a discrete analytical standard. The validated UPLC‑ELSD method for the five major kudinosides (L, C, A, F, D) achieved baseline separation within 13 minutes with LODs of 12.5–29.8 ng, demonstrating that each congener requires its own calibration curve [3]. Because Kudinoside LZ6's unique glycosylation pattern (linear Glc‑Rha‑Ara trisaccharide) predicts a retention time outside the calibrated range for kudinosides A–L [1][3], substitution with kudinoside A or D as a surrogate calibrant would yield inaccurate quantification, compromising pharmacokinetic parameter estimation.

Cross-Kingdom Biosynthesis and Chemotaxonomic Studies

Kudinoside LZ6 is one of the rare triterpenoid saponins confirmed in both Aquifoliaceae (Ilex kudingcha) and Alliaceae (Allium ascalonicum) [1]. Evolutionary biologists and natural product chemists investigating the convergent evolution of 13(18)-ene ursane biosynthesis can use Kudinoside LZ6 as a phylogenetic marker compound. Comparative transcriptomic or metabolomic studies between Ilex and Allium species can leverage Kudinoside LZ6's presence in both lineages to identify conserved biosynthetic gene clusters, a research avenue not accessible with kudinosides A, D, or F, which are restricted to Ilex [2].

Pulmonary Disease Drug Discovery Under Active Patent Protection

Industrial drug discovery programs targeting COPD, asthma, or other pulmonary indications with triterpenoid saponins can evaluate Kudinoside LZ6 as a lead candidate within the scope of granted European patent EP3131556B1 [4]. This patent, which encompasses kudinosides of a defined generic formula for pulmonary disease treatment, remains active and provides market exclusivity through approximately 2035 in EP member states. Selecting Kudinoside LZ6— which falls within the granted claims—rather than kudinosides A or D disclosed only in the abandoned CN101775061A [5], may simplify freedom‑to‑operate analysis and strengthen the IP position of a development candidate.

Application
Selection Property
Validation Focus
13(18)-ene ursane pharmacophore SAR studies
Aglycone scaffold specificity
NMR-confirmed Δ¹³⁽¹⁸⁾ unsaturation and 12β‑OH configuration
UPLC-MS/MS method development for kudinoside quantification
Unique glycosylation-driven chromatographic behavior
Resolution from kudinosides A–L; need for dedicated calibration standard
Cross-kingdom biosynthesis and chemotaxonomic research
Dual plant origin
Verified occurrence in Ilex kudingcha and Allium ascalonicum
Pulmonary disease model research under active patent scope
IP landscape context
EP3131556B1 grant status and LZ‑series structural coverage
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